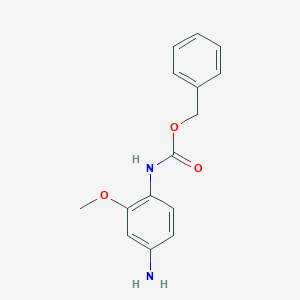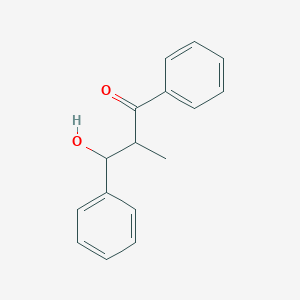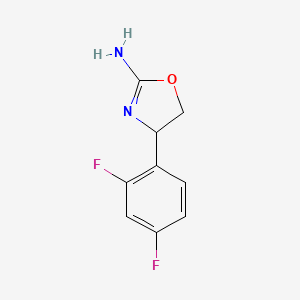![molecular formula C16H24N2O3 B8497741 tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B8497741.png)
tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O3 It is a piperidine derivative that features a tert-butyl ester group, a hydroxyl group, and a pyridin-2-ylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyridine-2-carboxaldehyde. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
科学研究应用
tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and pyridin-2-ylmethyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.
相似化合物的比较
Similar Compounds
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: A similar compound with a hydroxyl group but lacking the pyridin-2-ylmethyl substituent.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of a hydroxyl group.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Features a hydroxyethyl group instead of a pyridin-2-ylmethyl group.
Uniqueness
tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate is unique due to the presence of both the hydroxyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC 名称 |
tert-butyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-7-16(20,8-11-18)12-13-6-4-5-9-17-13/h4-6,9,20H,7-8,10-12H2,1-3H3 |
InChI 键 |
BRZVCTSQIFEXNK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
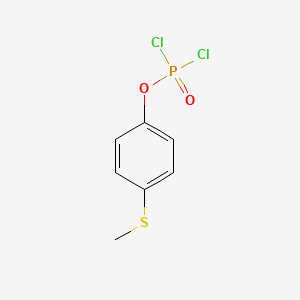
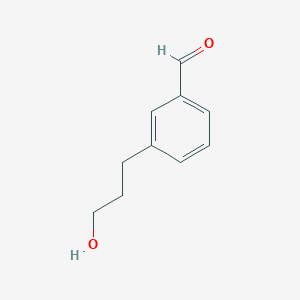
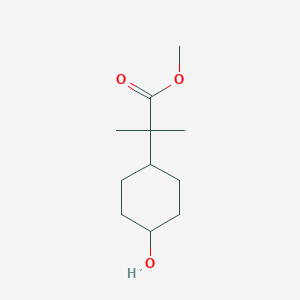
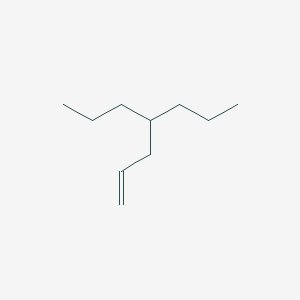
![3-Pyridinamine,n-[[4-(dimethylamino)phenyl]methyl]-6-(1-methylethyl)-](/img/structure/B8497697.png)
![2-((S)-2,2,5,5-tetramethyl-[1,3]dioxolan-4-yl)-ethylamine](/img/structure/B8497704.png)
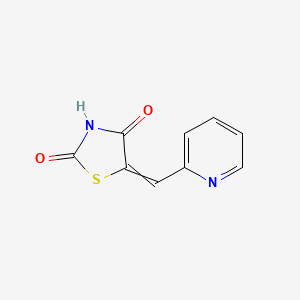
![6-bromo-2-(4-methoxybenzyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8497718.png)
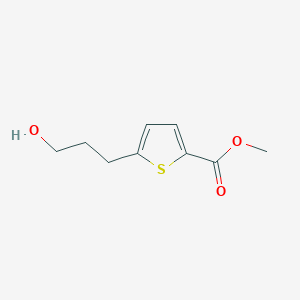
![Carbamic acid,[2-amino-5-ethenyl-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8497732.png)
